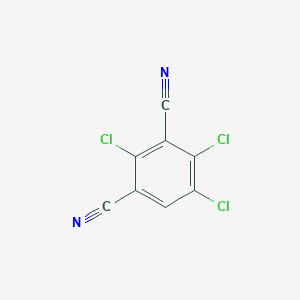
Methylaminomethylphosphonic acid
Overview
Description
Methylaminomethylphosphonic acid is a derivative of aminomethylphosphonic acid (AMPA), which is a weak organic acid with a phosphonic acid group . AMPA can be used as a biocide and pesticide .
Synthesis Analysis
The synthesis of N-substituted aminomethylphosphonic acids, particularly methylaminomethylphosphonic acid, involves several steps . The process starts with reacting an N-substituted amide with paraformaldehyde in a low molecular weight carboxylic acid to form the N-methylol derivative. This is followed by reacting the N-methylolamide with PCl3 in excess low molecular weight carboxylic acid and heating to form the phosphonomethyl derivative .Molecular Structure Analysis
The most important characteristic of these compounds is their N-C-P molecular fragment that broadly defines them as analogues of amino acids, in which the carboxylic group is replaced by a phosphonic acid . Like amino acids, aminophosphonic acids have a zwitterionic form due to internal hydrogen bonding between phosphonate and ammonium groups .Chemical Reactions Analysis
The mode of action of aminomethylphosphonates primarily involves inhibition of enzymes . The N-C-P molecular fragment and its chemistry offer many possibilities for structural modifications .Physical And Chemical Properties Analysis
Aminomethylphosphonic acid is a weak organic acid with a pKa value of 0.5 . Its toxicity is lower than glyphosate’s one, its main source .Scientific Research Applications
Separation of Metals and Rare Earth
Methylaminomethylphosphonic acid can be used in the separation of metals and rare earth by solvent extraction . This is due to its ability to chelate with these metals, making it an effective tool in the purification and extraction processes.
Medicinal Chemistry
The N-C-P molecular fragment in Methylaminomethylphosphonic acid defines it as an analogue of amino acids . This similarity gives it biological applications in healthcare, particularly in medicinal chemistry .
Pesticides and Herbicides
Methylaminomethylphosphonic acid is efficient in the field of pesticides and herbicides . It is a key component in glyphosate-based herbicides, which are widely embraced by farmers .
Water Decontamination Systems
Due to its chelating properties, Methylaminomethylphosphonic acid can be used in water-decontamination systems . It can bind to heavy metals and other contaminants, aiding in their removal from water systems.
Organometallic Complexes
Methylaminomethylphosphonic acid can form organometallic complexes . These complexes have various applications, including gas absorption, proton conductivity, and magnetic shielding .
Corrosion Inhibition
Methylaminomethylphosphonic acid and its derivatives can reduce and stop corrosion . This makes it useful in protecting electroplating or chemical plating.
Environmental and Health Impacts
Glyphosate and Methylaminomethylphosphonic acid (a key metabolite of glyphosate) have been reported as toxicological concerns when they become more prevalent in the food chain . The chemical glyphosate has been linked to various health issues in humans and other living organisms .
Biological Applications
The similarity between amino acid and Methylaminomethylphosphonic acid is the origin of many applications . This similarity gives it biological applications in healthcare and agriculture .
Mechanism of Action
- Hydroxymethylamine, generated in this process, is further attacked by diethylphosphite to form the final aminomethylphosphonic ester (Figure 3) .
Target of Action
!Figure 1: Similarity between amino acids and aminophosphonic acids
!Figure 2: Structure of glyphosate
Mode of Action
!Figure 3: Mechanism of Methylaminomethylphosphonic acid synthesis
Safety and Hazards
Future Directions
While the exact future directions for Methylaminomethylphosphonic acid are not specified in the search results, aminomethylphosphonic acids, which Methylaminomethylphosphonic acid is a derivative of, have several synthesis routes and many applications as separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity and Magnetic shielding tensors / aminotris (methylenephosphonates) .
properties
IUPAC Name |
methylaminomethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRCPIZVMDSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865766 | |
| Record name | [(Methylamino)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylaminomethylphosphonic acid | |
CAS RN |
35404-71-8 | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35404-71-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylaminomethylphosphonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Methylaminomethylphosphonic acid synthesized?
A2: Several methods exist for synthesizing Methylaminomethylphosphonic acid. One approach involves reacting diisopropylphosphite with trimethylhexahydro-s-triazine, followed by hydrolysis []. Another method utilizes the reaction between methylamine and chloromethylphosphonic acid in aqueous solution at elevated temperatures (150°C) []. Lastly, it can be produced by debenzylating N-methyl-N-benzylaminomethylphosphonic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst [].
Q2: Can Methylaminomethylphosphonic acid be produced through the thermal decomposition of other compounds?
A3: Yes, quantum chemical computations suggest that Methylaminomethylphosphonic acid is a product of glyphosate thermal decomposition []. The proposed mechanism involves two initial pathways, one yielding sarcosine and the other generating Methylaminomethylphosphonic acid. Both pathways ultimately lead to the formation of dimethylamine and other potentially toxic decomposition products [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)

![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)






![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)
![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)